Ethyl 5-nitrilo-L-norvalinate is a chemical compound of interest in medicinal chemistry and organic synthesis. It is classified as an amino acid derivative, specifically a nitrile-containing compound. Its molecular formula is with a molecular weight of approximately 156.18 g/mol . This compound is notable for its potential applications in pharmaceuticals, particularly in the development of antiviral agents and other therapeutic modalities.
Ethyl 5-nitrilo-L-norvalinate is derived from L-norvaline, an amino acid that plays a role in various biological processes. The introduction of a nitrile group enhances its chemical properties and biological activity. This compound falls under the broader category of nitrile-containing compounds, which are known for their utility in drug design due to their ability to interact with biological targets effectively .
The synthesis of Ethyl 5-nitrilo-L-norvalinate typically involves several steps:
This multi-step process requires careful control of reaction conditions to ensure high yield and purity of the final product .
Ethyl 5-nitrilo-L-norvalinate can participate in various chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its biological activity or to synthesize related compounds .
The mechanism of action for Ethyl 5-nitrilo-L-norvalinate primarily revolves around its interaction with biological targets such as enzymes or receptors involved in metabolic pathways. The nitrile group can facilitate binding to active sites through hydrogen bonding or electrostatic interactions. This binding can influence various biochemical processes, potentially leading to therapeutic effects such as antiviral activity .
Ethyl 5-nitrilo-L-norvalinate has several scientific uses:
The versatility of this compound makes it a valuable asset in both research and industrial applications, particularly within the fields of medicinal chemistry and biochemistry .
Chiral auxiliary-mediated synthesis remains pivotal for achieving high enantiomeric purity in Ethyl 5-nitrilo-L-norvalinate (ethyl (R)-2-amino-4-cyano-2-methylbutanoate, CAS 169390-29-8). This C₈H₁₄N₂O₂ compound (MW 170.21 g/mol) features a nitrile-terminated side chain and ester functionality, demanding precise stereocontrol at the α-carbon [1]. Contemporary approaches employ modified Strecker reactions on aldehydes with chiral auxiliaries, generating α-amino nitrile intermediates with diastereomeric ratios exceeding 95:5 under optimized conditions. Subsequent hydrolysis and esterification yield the target L-configured norvalinate derivative. The crystallization-induced dynamic resolution (CIDR) strategy has emerged as a powerful tool for enhancing enantiopurity, particularly during the final esterification step where in situ racemization enables thermodynamic crystallization control.
Table 1: Physicochemical Properties of Ethyl 5-Nitrilo-L-norvalinate
Property | Value | Method |
---|---|---|
Molecular Formula | C₈H₁₄N₂O₂ | - |
Molecular Weight | 170.21 g/mol | - |
SMILES | CCOC(=O)C@@(CCC#N)N | - |
Density (Calcd.) | 1.056 g/cm³ | Computational |
Boiling Point (Calcd.) | 278.3°C at 760 mmHg | Computational |
Refractive Index (Calcd.) | 1.462 | Computational |
Optimization focuses on aldehyde electrophile design and cyanide source selection. The use of tert-butyl glyoxylate derivatives with chiral amines (e.g., (1R,2S)-norephedrine) as transient auxiliaries generates sterically defined imines. Subsequent addition of trimethylsilyl cyanide (TMSCN) in dichloromethane at -78°C provides α-amino nitriles with exceptional diastereoselectivity (>98% de) [6] [9]. Critical parameters include:
This methodology directly enables access to the 4-cyanobutyl backbone characteristic of 5-nitrilo-norvalinate precursors with minimized epimerization.
CIDR overcomes equilibrium limitations in classical resolutions by exploiting the differential solubility of diastereomeric salts. For Ethyl 5-nitrilo-L-norvalinate, the racemic free base undergoes in situ racemization catalyzed by catalytic benzaldehyde (0.5 mol%) at 60°C in toluene. Chiral resolving agents (e.g., O,O'-di-p-toluoyl-L-tartaric acid) selectively crystallize the L-enantiomer salt from the dynamic racemizing mixture [9]. Process refinements demonstrate:
This approach effectively circumvents the 50% yield barrier of classical diastereomeric resolutions while delivering pharma-grade enantiopurity.
Solid-phase peptide synthesis (SPPS) enables efficient incorporation of Ethyl 5-nitrilo-L-norvalinate into complex peptide architectures. The compound's nitrile function requires protection during standard Fmoc-SPPS cycles. Research demonstrates that the 2-chlorotrityl chloride resin provides optimal loading (0.8-1.2 mmol/g) for norvalinate derivatives due to its acid-labile characteristics preserving nitrile integrity [5] [7]. Orthogonal protection strategies employ:
Table 2: Catalytic Systems for Enantioselective Synthesis
Catalyst System | Solvent | Temp (°C) | ee (%) | Yield (%) | Ref |
---|---|---|---|---|---|
Cinchona-Alumoxane Hybrid | Toluene | -20 | 94 | 82 | [9] |
BINOL-Derived Titanium Complex | Dichloromethane | 25 | 89 | 91 | [10] |
Proline-Peptidic Thiourea | Chloroform | 4 | 97 | 78 | [10] |
Specialized equipment like fritted disc reaction vessels (e.g., Sigma-Aldrich Z511234) facilitates efficient washing without resin loss during the extended synthesis required for nitrile-containing peptides [2] [5]. Post-assembly, the peptide-resin undergoes simultaneous cleavage and side-chain deprotection using TFA:water:triisopropylsilane (95:2.5:2.5) for 3 hours, preserving the nitrile functionality while liberating the peptide with free C-terminal acid. Subsequent ethyl esterification of the C-terminus specifically at the norvaline residue employs trimethylsilyldiazomethane in methanol, achieving >95% selective esterification without epimerization [7] [10].
Homogeneous catalysis in non-aqueous media provides atom-efficient routes to Ethyl 5-nitrilo-L-norvalinate precursors. Bifunctional organocatalysts demonstrate exceptional performance in asymmetric Michael additions between glycine Schiff bases and acrylonitrile derivatives. Notable systems include:
Reaction engineering focuses on solvent dielectric control – lower ε values (<10) enhance enantioselectivity by strengthening catalyst-substrate interactions. Acetonitrile (ε=37.5) diminishes ee to <70%, while toluene (ε=2.38) maintains >90% ee across diverse catalyst architectures. Continuous flow hydrogenation (50 bar H₂, 60°C) over Raney nickel nanopowder catalysts quantitatively reduces the enantioenriched α-amino nitrile intermediate to the corresponding amine without racemization, providing direct access to L-configured ethyl 5-nitrilo-norvalinate after esterification [9].
Transitioning laboratory syntheses of Ethyl 5-nitrilo-L-norvalinate to manufacturing scale presents multifaceted challenges centered on nitrile stability, stereochemical erosion, and catalyst cost. Key process chemistry hurdles include:
Process intensification strategies demonstrate promise for scalability:
These developments collectively address the economic and technical barriers preventing large-scale production of enantiopure Ethyl 5-nitrilo-L-norvalinate for pharmaceutical applications.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7